5,7,3'-トリヒドロキシ-6,4',5'-トリメトキシフラバノン

説明

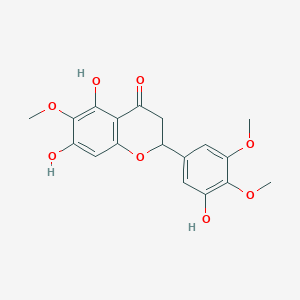

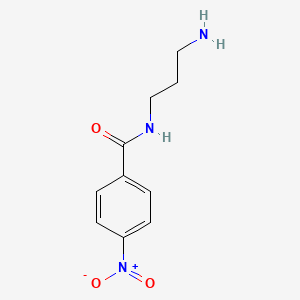

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a type of methoxylated flavonoid compound extracted from Artemisia frigida .

Molecular Structure Analysis

The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is C18H18O8 . The average mass is 362.331 Da and the monoisotopic mass is 362.100159 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone include a density of 1.4±0.1 g/cm3, boiling point of 630.5±55.0 °C at 760 mmHg, and a flash point of 230.7±25.0 °C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 115 Å2 .科学的研究の応用

抗酸化活性

5,7,3'-トリヒドロキシ-6,4',5'-トリメトキシフラバノンのようなフラボノイドは、その強力な抗酸化作用で知られています。 それらはフリーラジカルを捕捉し、酸化ストレスから保護することができ、酸化ストレスはさまざまな慢性疾患に関連しています .

神経保護効果

研究によると、同様の化合物は神経保護作用と抗神経炎症作用を示唆しています。 それらは神経細胞を損傷から保護し、脳の炎症を軽減する可能性があります .

作用機序

Target of Action

Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

Flavonoids are generally known to exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .

Biochemical Pathways

Flavonoids are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Flavonoids are generally known to have variable bioavailability due to factors such as metabolism in the gut and liver .

Result of Action

Flavonoids are generally known to exert a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of flavonoids .

生化学分析

Biochemical Properties

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cells .

Cellular Effects

The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone on various cell types and cellular processes are profound. In neuronal cells, it has been found to have cytoprotective effects, safeguarding cells from oxidative stress-induced damage . Furthermore, it modulates cell signaling pathways by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This compound also influences gene expression, leading to decreased levels of iNOS and COX-2 mRNA .

Molecular Mechanism

At the molecular level, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone exerts its effects through various mechanisms. It binds to and inhibits the activity of COX-2 and iNOS enzymes, thereby reducing the synthesis of inflammatory mediators . Additionally, it acts as an antioxidant by scavenging ROS, thus protecting cells from oxidative damage . The compound also modulates gene expression by inhibiting the transcription of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained reductions in inflammatory markers and oxidative stress levels in cells .

Dosage Effects in Animal Models

The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . The therapeutic window for this compound is thus crucial for its safe and effective use.

Metabolic Pathways

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . Enzymes such as cytochrome P450s play a role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the mitochondria, where it exerts its antioxidant effects by scavenging ROS . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

特性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSHCGCQPCGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)